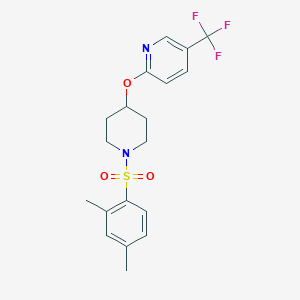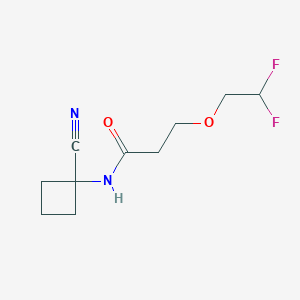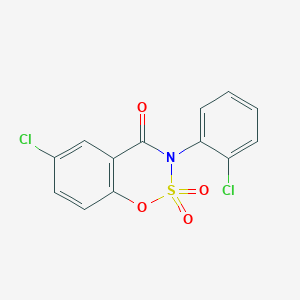
1-(4-Chlorophenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as CTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTU belongs to the class of urea derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to "1-(4-Chlorophenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea" have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones demonstrated significant antimicrobial properties against various pathogens. These compounds were prepared through a series of chemical reactions starting from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid, leading to the synthesis of compounds with good activity compared to standard drugs (Patel & Shaikh, 2011). This suggests potential for the development of new antimicrobial agents based on the structural framework of "this compound".
Insecticidal Activity
Another relevant application is in the field of insecticides. A study on related compounds, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, demonstrated their effectiveness as new classes of insecticides. These compounds exhibit an unprecedented mode of action, causing failure to moult or pupate in insects, which results in death due to defects in the process of cuticle deposition (Mulder & Gijswijt, 1973). This indicates a potential research avenue for pest control applications.
Anion Recognition and Environmental Applications
Research has also explored the utility of urea derivatives in anion recognition, which has implications for environmental monitoring and remediation. A study on uranyl-salophen compounds functionalized with urea moieties demonstrated efficient ditopic receptors for quaternary ammonium and iminium salts, highlighting their potential in sensing and capturing specific anionic species in environmental samples (Cametti et al., 2007). Such functionalities could be explored with "this compound" for environmental applications.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-18(24)23-11-3-4-13-5-8-16(12-17(13)23)22-19(25)21-15-9-6-14(20)7-10-15/h5-10,12H,2-4,11H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTUGLJZZHZJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2913944.png)




![Dimethyl 2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2913951.png)
![N-(2,4-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2913952.png)

![5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2913955.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2913958.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2913964.png)
![4-chloro-2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2913966.png)